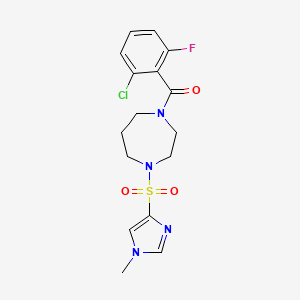
(2-chloro-6-fluorophenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-chloro-6-fluorophenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C16H18ClFN4O3S and its molecular weight is 400.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-chloro-6-fluorophenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone , also known by its CAS Number 1903887-48-8, is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H18ClFN4O3S with a molecular weight of 400.9 g/mol. The structure features a chlorinated and fluorinated aromatic ring, an imidazole ring, and a sulfonyl group attached to a diazepane moiety. This unique combination of functional groups suggests diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClFN4O3S |
| Molecular Weight | 400.9 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies indicate that it may act as an inhibitor of specific kinases or receptors that are implicated in cancer and inflammatory diseases.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation or survival.
- Receptor Modulation: It could modulate the activity of receptors linked to neurotransmission or immune responses.
- Apoptosis Induction: There is evidence suggesting that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.
Anticancer Activity
Recent studies have focused on the anticancer properties of related compounds featuring similar structural motifs. For instance, compounds with imidazole rings have shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study:
A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the micromolar range. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
Compounds with sulfonamide groups are known for their antimicrobial properties. In vitro assays have indicated that the target compound may possess activity against certain bacterial strains.
Research Findings:
A related study evaluated the antimicrobial effects of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 50 µg/mL.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent. Initial assessments suggest moderate solubility and favorable absorption characteristics, although detailed studies are required to elucidate its bioavailability and metabolic pathways.
Eigenschaften
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O3S/c1-20-10-14(19-11-20)26(24,25)22-7-3-6-21(8-9-22)16(23)15-12(17)4-2-5-13(15)18/h2,4-5,10-11H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKICMSKKVUVDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














